

Ebanol: A Deep Dive into its Chemical Structure and Stereoisomeric Complexity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ebanol**

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Ebanol, a synthetic fragrance ingredient prized for its potent and authentic sandalwood aroma, presents a fascinating case study in the relationship between molecular structure and olfactory perception. This technical guide delves into the core chemical attributes of **Ebanol**, with a particular focus on its stereoisomers and the profound impact of chirality on its sought-after scent profile.

Chemical Identity and Molecular Structure

Ebanol is the common trade name for the chemical compound 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol.[1][2][3][4] It is a complex synthetic molecule, not found in nature, that has become a cornerstone in modern perfumery for its ability to impart a rich, warm, and diffusive sandalwood character to fragrances.[4]

The molecular structure of **Ebanol** is characterized by a substituted cyclopentene ring linked to a pentenol side chain. This structure contains three asymmetric carbon centers and one carbon-carbon double bond, giving rise to a complex mixture of stereoisomers.[5] The commercial product is a blend of these isomers.[5]

Table 1: Chemical and Physical Properties of **Ebanol**

Property	Value	Reference(s)
IUPAC Name	3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol	[1] [2] [3] [4]
CAS Number	67801-20-1	[2] [3] [4] [5]
Molecular Formula	C ₁₄ H ₂₄ O	[2]
Molecular Weight	208.34 g/mol	[5]
Appearance	Colorless to pale yellow clear liquid	[5]
Odor Threshold	Approximately 0.21 ng/L in air (for the commercial mixture)	[5]
Boiling Point	287-288 °C at 760 mmHg	

The Critical Role of Stereoisomerism in Odor Perception

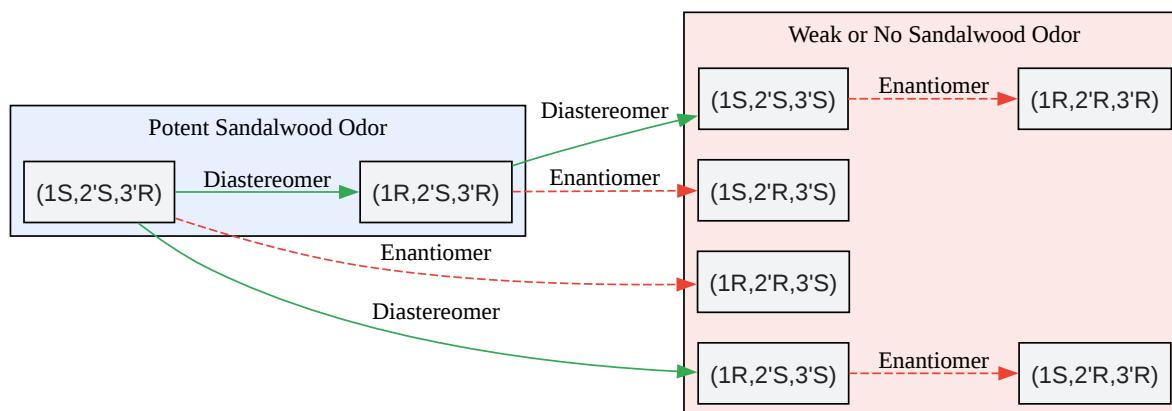
The olfactory properties of **Ebanol** are intrinsically linked to its stereochemistry. With three chiral centers and a double bond capable of E/Z isomerism, there are a total of eight possible diastereomers. Research has demonstrated that only a select few of these isomers are responsible for the characteristic and powerful sandalwood scent.

Specifically, the (1S,2'S,3'R)-**Ebanol** and (1R,2'S,3'R)-**Ebanol** isomers have been identified as possessing the most potent and desirable sandalwood odors.[\[6\]](#) The (1S,2'S,3'R) isomer is particularly noteworthy, reported to be over 100 times more powerful than its enantiomer based on relative GC sniff threshold evaluations.[\[7\]](#) This highlights the remarkable specificity of the olfactory receptors involved in the perception of sandalwood.

Table 2: Olfactory Properties of Key **Ebanol** Stereoisomers

Stereoisomer	Odor Description	Relative Potency	Reference(s)
(1S,2'S,3'R)-Ebanol	Powerful sandalwood	>100x its enantiomer; >3x stronger than (1R,2'S,3'R)-Ebanol	[7]
(1R,2'S,3'R)-Ebanol	Powerful sandalwood	>33x its enantiomer	[7]
(1R,2'R,3'S)-Ebanol	Weak, no sandalwood relevance	-	[7]
(1S,2'R,3'R)-Ebanol	No sandalwood relevance	-	[7]
(1R,2'S,3'S)-Ebanol	Slight sandalwood relevance	Weak	[7]

Below is a diagram illustrating the relationship between the different stereoisomers of **Ebanol**, showcasing the enantiomeric and diastereomeric connections.



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Stereoisomeric relationships of **Ebanol**.

Synthesis and Experimental Protocols

The industrial synthesis of **Ebanol** is a multi-step process that results in a mixture of diastereomers. A general and widely referenced method involves the following key transformations:

- **Aldol Condensation:** The synthesis typically begins with the aldol condensation of α -campholenaldehyde and 2-butanone.
- **Isomerization:** This is followed by a base-catalyzed isomerization of the double bond to form the α,β -unsaturated ketone.
- **Reduction:** The final step is the selective reduction of the ketone to the corresponding secondary alcohol, yielding the diastereomeric mixture of **Ebanol**.

General Experimental Protocol for Ebanol Synthesis

The following is a generalized protocol based on patent literature and may require optimization.

Step 1: Condensation Reaction A solution of methyl ethyl ketone and a base (e.g., potassium hydroxide) in an alcohol solvent is prepared and cooled to a low temperature (e.g., 0 to -10 °C). To this solution, campholenic aldehyde is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period, after which the temperature is gradually raised and the reaction is allowed to proceed to completion.

Step 2: Isomerization Reaction The intermediate product from the condensation step is dissolved in a suitable solvent system (e.g., dimethylformamide and toluene) and cooled. A strong base, such as sodium methoxide, is added, and the mixture is stirred while maintaining a low temperature (e.g., -5 to 5 °C) to facilitate the isomerization of the double bond.

Step 3: Hydrogenation Reaction The isomerized intermediate is dissolved in an alcohol (e.g., methanol) and added to a solution of a reducing agent, such as sodium borohydride, in the same solvent. The reduction is carried out at a controlled temperature (e.g., 8-12 °C). After the reaction is complete, the mixture is worked up to isolate the crude **Ebanol**, which is then purified by distillation.

Analytical Methodology: Separation and Identification of Stereoisomers

The separation and analysis of **Ebanol**'s stereoisomers are typically achieved using gas chromatography (GC), often coupled with mass spectrometry (MS) for identification and olfactometry (O) for sensory evaluation.

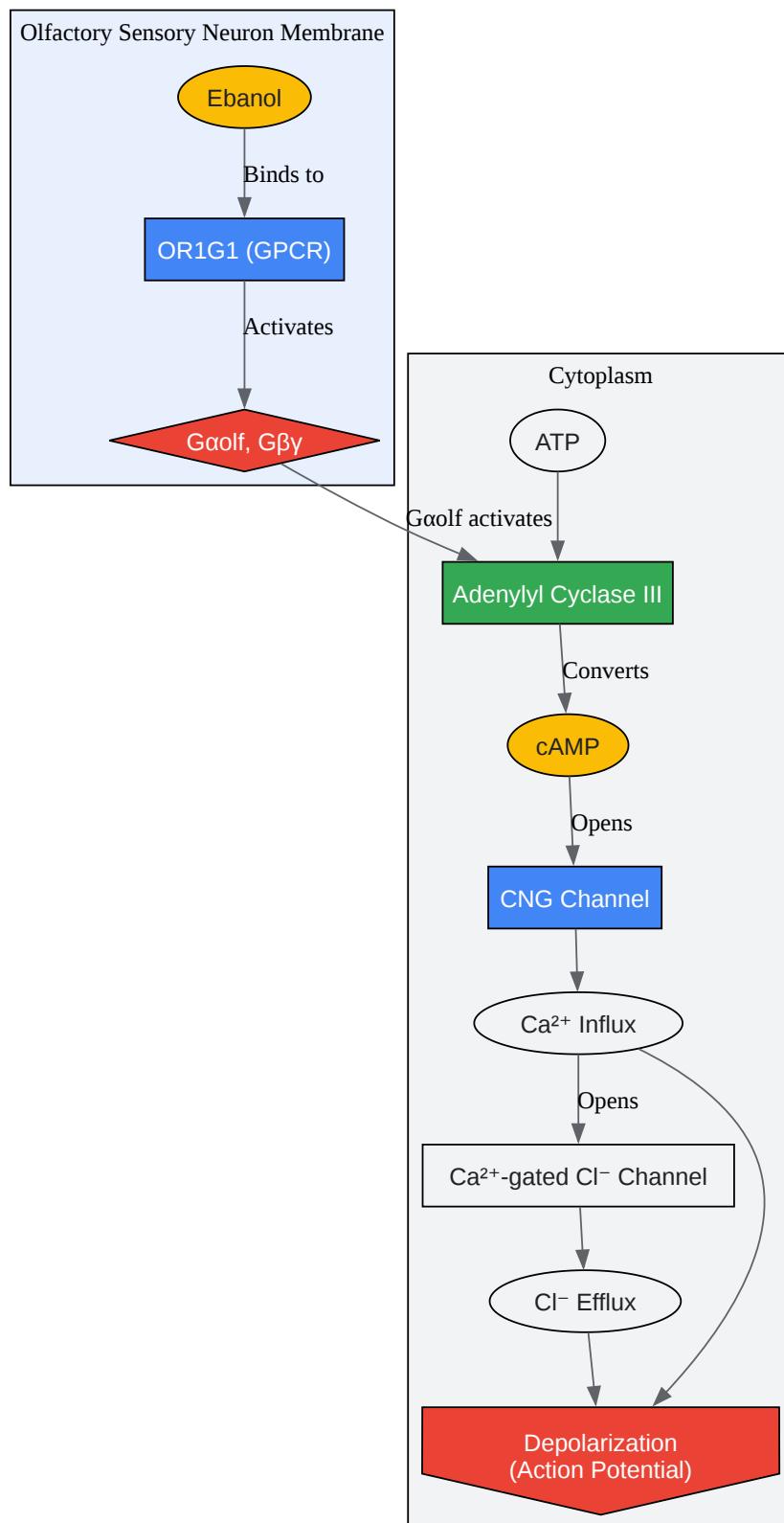
Gas Chromatography-Olfactometry (GC-O): This technique is instrumental in distinguishing the odor-active isomers from the less fragrant or odorless ones.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Principle: As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like a flame ionization detector or mass spectrometer) and a sniffing port, where a trained analyst can assess the odor of each component.[\[8\]](#)
- Typical Setup: A high-resolution capillary GC column with a chiral stationary phase is often employed for the separation of enantiomers. The choice of the stationary phase is critical for achieving baseline separation of the stereoisomers.

Olfactory Receptor Interaction and Signaling Pathway

The perception of **Ebanol**'s sandalwood scent is initiated by its interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. While the exact repertoire of receptors that bind to **Ebanol** is a subject of ongoing research, the human olfactory receptor OR1G1 has been identified as a receptor for sandalwood odorants.[\[13\]](#)[\[14\]](#)

The binding of an odorant molecule like **Ebanol** to its cognate OR, a G-protein coupled receptor (GPCR), triggers a downstream signaling cascade.



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Canonical olfactory signal transduction pathway.

The Canonical Olfactory Signaling Pathway:[15][16]

- Receptor Binding: **Ebanol** binds to the OR1G1 receptor.
- G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α -subunit of the associated G-protein (G α olf).
- Adenylyl Cyclase Activation: The activated G α olf subunit dissociates and activates adenylyl cyclase type III.
- cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- Depolarization: The influx of cations (primarily Ca^{2+}) through the CNG channels leads to the opening of calcium-gated chloride channels, resulting in an efflux of Cl^- ions and the depolarization of the neuron's membrane.
- Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb of the brain, leading to the perception of the sandalwood scent.

Conclusion

Ebanol serves as a compelling example of the intricate relationship between molecular structure, stereochemistry, and sensory perception. The profound differences in the olfactory properties of its stereoisomers underscore the high degree of selectivity of the human olfactory system. For researchers in fragrance chemistry and drug development, the study of molecules like **Ebanol** provides valuable insights into the principles of molecular recognition at G-protein coupled receptors and offers a platform for the rational design of novel active compounds. A thorough understanding of its synthesis, the characterization of its individual stereoisomers, and the elucidation of its interactions with olfactory receptors will continue to be a fruitful area of research.

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- To cite this document: BenchChem. [Ebanol: A Deep Dive into its Chemical Structure and Stereoisomeric Complexity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236554#ebanol-chemical-structure-and-stereoisomers>]

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